Cas no 26544-34-3 (Apiin)

Apiin structure
Apiin structure
Product Name:Apiin
CAS-nummer:26544-34-3
MF:C26H28O14
MW:564.4921
MDL:MFCD00016941
CID:255011
PubChem ID:57647671
Update Time:2024-10-30

Apiin Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydr...
    • Apiin
    • APIIN(P) PrintBack
    • APIIN(RG) PrintBack
    • Apioside
    • 7-(2-APIOSYLGLUCOSYL)APIGENIN
    • apigenin 7-O-apiosylglucoside
    • Apigenin-7-(2-O-apiosylglucoside)
    • APIGENIN-7-APIOGLUCOSIDE
    • APIGENIN-7-APIOSYLGLUCOSIDE
    • apigenin-7-O-apiosyl(1->2)glucoside
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 7-((2S,3R,4S,5S,6R)-3-((2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hy
    • MEGxp0_000965
    • Apigenin 7-O-.beta.-D-apiofuranosyl(1->2)-.beta.-D-glucopyranoside
    • HMS3330C16
    • 26544-34-3
    • Apiin, >=97.0% (HPLC)
    • NTDLXWMIWOECHG-MFMSCHSJSA-N
    • Q-100332
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • MFCD30749827
    • MFCD00016941
    • MLS000575008
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-C-(hydroxymethyl)-beta-D-glycero-tetrofuranosyl-(1->2)-beta-D-glucopyranoside
    • EINECS 247-780-0
    • KBio1_001979
    • APIIN [MI]
    • DivK1c_007035
    • KBio2_000684
    • AKOS030632988
    • NTDLXWMIWOECHG-YRCFQSNFSA-N
    • Q2858300
    • Apiin (11)
    • SPECTRUM350025
    • 7-((2-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)- 5-HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • SR-01000712126
    • BRD-K52379519-001-02-0
    • KBio2_003252
    • Spectrum2_001800
    • SpecPlus_000939
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • HY-N0577
    • 4H-1-Benzopyran-4-one, 7-[(2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • KBioSS_000684
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-glucopyranoside
    • KBio2_005820
    • 7-((2-O-beta-D-Apiofuranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyranone
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-apigenin
    • SDCCGMLS-0066949.P001
    • AS-74876
    • Spectrum4_001817
    • C04858
    • Spectrum_000204
    • CHEBI:15932
    • 6QU3EZE37U
    • Apigenin 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • CHEMBL1535342
    • BDBM153268
    • NCGC00178147-01
    • 7-((2-O-.BETA.-D-APIOFURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-5- HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRANONE
    • 5,7,4'-trihydroxyflavone 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • DTXSID90949393
    • HMS2209P05
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • KBioGR_002458
    • 5,7,4'-trihydroxyflavone 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • NCGC00178147-02
    • Spectrum5_000553
    • apigenin 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • CCG-39950
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • CS-0009113
    • 7-O-(beta-D-Apiofuranosyl-1,2-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • SR-01000712126-2
    • BSPBio_003313
    • SMR000156232
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • KBio3_002815
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)-beta-D-glucopyranoside
    • SCHEMBL316910
    • UNII-6QU3EZE37U
    • Spectrum3_001787
    • NS00050512
    • 7-(((2S,3R,4S,5S,6R)-3-(((2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • SPBio_001759
    • 7-{[(2S,3R,4S,5S,6R)-3-{[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • BRD-A50964568-001-01-5
    • ACon1_001125
    • AKOS040745127
    • NCGC00169653-01
    • Flavone base + 3O, O-Hex-Pen
    • SCHEMBL16352045
    • NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Apigenin 7-apiosylglucoside
    • 4',5,7-Trihydroxyflavone 7-apiosylglucoside
    • MDL: MFCD00016941
    • Inchi: 1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2
    • InChI-sleutel: NTDLXWMIWOECHG-UHFFFAOYSA-N
    • LACHT: O(C1([H])C([H])(C(C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])C1([H])C([H])(OC2=C([H])C(=C3C(C([H])=C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])OC3=C2[H])=O)O[H])OC([H])(C([H])([H])O[H])C([H])(C1([H])O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 564.14800
  • Monoisotopische massa: 564.148
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 7
  • Complexiteit: 923
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.4
  • Topologisch pooloppervlak: 225
  • Moleculair gewicht: 564.5

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.74
  • Smeltpunt: 230°C (dec.)
  • Kookpunt: 942.159°C at 760 mmHg
  • Vlampunt: 316.7°C
  • Brekindex: 1.744
  • Oplosbaarheid: 3889 mg/L @ 25 °C (est)
  • PSA: 228.97000
  • LogboekP: -1.48520

Apiin Beveiligingsinformatie

Apiin Douanegegevens

  • HS-CODE:29389090

Apiin Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N0577-5mg
Apiin
26544-34-3 99.14%
5mg
¥2370 2024-05-22
MedChemExpress
HY-N0577-10mg
Apiin
26544-34-3 99.14%
10mg
¥4030 2024-05-22
MedChemExpress
HY-N0577-20mg
Apiin
26544-34-3 99.14%
20mg
¥6860 2024-05-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0993-20mg
Apiin
26544-34-3 HPLC≥98%
20mg
¥2200元 2023-09-15
DC Chemicals
DCQ-077-20 mg
Apiin
26544-34-3 >98%, Standard References Grade
20mg
$280.0 2022-03-01
abcr
AB151773-10 mg
Apiin; .
26544-34-3
10 mg
€504.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-20mg
Apiin
26544-34-3 98%
20mg
$120 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0182-100mg
Apiin
26544-34-3 98%
100mg
$360 2023-09-20
ChemScence
CS-0009113-5mg
Apiin
26544-34-3 99.14%
5mg
$237.0 2022-04-27
ChemScence
CS-0009113-10mg
Apiin
26544-34-3 99.14%
10mg
$403.0 2022-04-27
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd